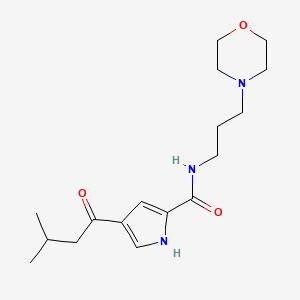

4-(3-methylbutanoyl)-N-(3-morpholinopropyl)-1H-pyrrole-2-carboxamide

Description

4-(3-Methylbutanoyl)-N-(3-morpholinopropyl)-1H-pyrrole-2-carboxamide (CAS: 439111-92-9) is a pyrrole-2-carboxamide derivative characterized by a 3-methylbutanoyl substituent at the 4-position of the pyrrole ring and a 3-morpholinopropyl carboxamide group at the 2-position. Its molecular formula is C₁₇H₂₇N₃O₃, with a molecular weight of 321.41 g/mol .

Properties

IUPAC Name |

4-(3-methylbutanoyl)-N-(3-morpholin-4-ylpropyl)-1H-pyrrole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27N3O3/c1-13(2)10-16(21)14-11-15(19-12-14)17(22)18-4-3-5-20-6-8-23-9-7-20/h11-13,19H,3-10H2,1-2H3,(H,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYESDXPAFZZWOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)C1=CNC(=C1)C(=O)NCCCN2CCOCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-methylbutanoyl)-N-(3-morpholinopropyl)-1H-pyrrole-2-carboxamide typically involves the following steps:

Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.

Acylation: The pyrrole ring is then acylated with 3-methylbutanoyl chloride in the presence of a base such as triethylamine to form the 4-(3-methylbutanoyl) derivative.

Amidation: The final step involves the reaction of the acylated pyrrole with 3-morpholinopropylamine to form the desired carboxamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity, as well as the use of large-scale reactors and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole N-oxides.

Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide nitrogen or the morpholine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Pyrrole N-oxides.

Reduction: Alcohol derivatives.

Substitution: Various substituted amides or morpholine derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its potential as a therapeutic agent.

Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-(3-methylbutanoyl)-N-(3-morpholinopropyl)-1H-pyrrole-2-carboxamide would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity and leading to a biological response. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Lipophilicity and Solubility

Steric and Electronic Effects

- The 2-ethylbutanoyl isomer (CAS 439112-12-6) shares the same molecular formula as the target compound but differs in acyl chain branching. This structural isomerism could alter binding pocket interactions in biological targets .

- The 4-methoxybenzoyl (CAS 478259-22-2) and 2-phenylacetyl (CAS 439120-82-8) analogues introduce aromaticity, enabling π-π stacking with protein residues. The methoxy group in the former may also participate in hydrogen bonding .

Metabolic Stability

- The 3-(trifluoromethyl)benzoyl derivative (CAS 439111-17-8) incorporates a trifluoromethyl group, which is electron-withdrawing and resistant to oxidative metabolism. This modification could enhance metabolic stability and prolong half-life .

Biological Activity

The compound 4-(3-methylbutanoyl)-N-(3-morpholinopropyl)-1H-pyrrole-2-carboxamide , identified by its CAS number 439111-92-9, is a derivative of pyrrole-2-carboxamide. Pyrrole derivatives have been widely studied due to their diverse biological activities, including antibacterial, antifungal, and anticancer properties. This article explores the biological activity of this specific compound, focusing on its pharmacological potential, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molar mass of 327.42 g/mol. The structural features that contribute to its biological activity include the pyrrole ring and the carboxamide functional group, which are critical for interaction with biological targets.

Biological Activity Overview

The biological activity of this compound has been evaluated primarily in the context of its potential as an anti-tuberculosis (anti-TB) agent. Research indicates that pyrrole derivatives can inhibit the growth of Mycobacterium tuberculosis by targeting specific proteins involved in mycolic acid biosynthesis.

- Targeting MmpL3 : The compound acts as an inhibitor of the MmpL3 protein in Mycobacterium tuberculosis, which is crucial for transporting lipids essential for cell wall integrity.

- Structure-Activity Relationship (SAR) : Studies have demonstrated that modifications to the pyrrole structure can significantly enhance anti-TB activity. For instance, substituents on the pyrrole ring and variations in the carboxamide group influence potency and selectivity against drug-resistant strains.

Research Findings

Recent studies have reported promising results regarding the anti-TB activity of related pyrrole derivatives:

- In vitro Studies : Compounds similar to this compound exhibited minimum inhibitory concentrations (MIC) as low as against Mycobacterium tuberculosis, indicating potent antibacterial activity with low cytotoxicity (IC50 > 64 μg/mL) .

- Case Study : A specific compound from a series of pyrrole-2-carboxamides demonstrated excellent stability in microsomal assays and minimal inhibition of the hERG K+ channel, suggesting a favorable safety profile for further development as a therapeutic agent .

Data Table: Comparison of Pyrrole Derivatives

| Compound Name | Molecular Formula | Molar Mass (g/mol) | MIC (μg/mL) | IC50 (μg/mL) | Target |

|---|---|---|---|---|---|

| This compound | C17H27N3O3 | 327.42 | <0.016 | >64 | MmpL3 |

| Compound A (similar structure) | C20H25N3O3 | 355.43 | <0.016 | >64 | MmpL3 |

| Compound B (related derivative) | C18H29N3O4 | 335.45 | <0.020 | >50 | MmpL3 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.